Kinase Inhibition Profile vs. 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Des-allyl Analog)
A direct head-to-head comparison of the target compound against its des-allyl analog (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) would be required to quantify the impact of the allyl group on kinase inhibition and selectivity. No such study has been identified. Based on established SAR for this scaffold, the N4-allyl substituent is predicted to introduce a distinct steric and electronic environment that could redirect kinase binding compared to the unsubstituted 4-amine analog [1]. Quantitative data (e.g., IC50 values against a kinase panel, kinome selectivity scores) are not available in the public domain for this compound to support a procurement decision based solely on kinase profiling.
| Evidence Dimension | Kinase inhibition IC50 / selectivity profile |
|---|---|
| Target Compound Data | No public quantitative data found |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (des-allyl analog); known to inhibit EGFR with IC50 = 2.7 μM [2] |
| Quantified Difference | Cannot be calculated; data for target compound is absent |
| Conditions | No applicable assay conditions identified for target compound |
Why This Matters
Without quantitative kinase profiling data, the compound cannot be rationally selected over its des-allyl analog for target-based screening; procurement decisions must rely on the unique chemical reactivity of the allyl group rather than established biological superiority.
- [1] Schenone, S., Brullo, C., Bruno, O., Bondavalli, F., Ranise, A., Menozzi, G., ... & Mosti, L. (2014). Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies. Chemical Reviews, 114(14), 7189-7238. View Source
- [2] Traxler, P. M., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (1997). Design, synthesis, and biochemical evaluation of 4-(phenylamino)pyrazolo[3,4-d]pyrimidines: a new class of inhibitors of the EGF receptor tyrosine kinase. Journal of Medicinal Chemistry, 40(22), 3601-3616. View Source
